

# Application Notes and Protocols: Lu AA39835 in Pharmacokinetic Modeling

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lu AA39835-d3*

Cat. No.: *B12398737*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Lu AA39835 is an active hydroxylated metabolite of the multimodal antidepressant vortioxetine. [1][2] While it is considered a minor metabolite with plasma concentrations significantly lower than the parent drug, its pharmacological activity, similar to vortioxetine's inhibition of the serotonin (5-HT) transporter, necessitates an understanding of its pharmacokinetic profile.[1][2] [3] However, its contribution to the overall clinical effect of vortioxetine is considered minimal as it is not believed to cross the blood-brain barrier.[1][3][4] These notes provide a summary of the available pharmacokinetic data for Lu AA39835 and protocols for its analysis, aiding in the development of comprehensive pharmacokinetic models of vortioxetine.

## Pharmacokinetic Profile of Lu AA39835

Lu AA39835 is formed through the oxidation of vortioxetine, a process primarily mediated by cytochrome P450 enzymes, including CYP2D6, CYP3A4/5, CYP2C9, CYP2C19, CYP2A6, CYP2C8, and CYP2B6.[1] It is one of the six metabolites of vortioxetine identified in human plasma.[4] The plasma metabolic ratio of Lu AA39835 to vortioxetine is low, at approximately  $\leq 4\%.$ [1]

## Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Lu AA39835 are often characterized by low plasma concentrations, which can be below the lower limit of quantification in some studies.[\[5\]](#)[\[6\]](#) Nevertheless, available data from various studies are summarized below.

| Parameter                     | Value                               | Study Population              | Notes                                                                                                                                                                                 |
|-------------------------------|-------------------------------------|-------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Half-life (t <sub>1/2</sub> ) | ~65 hours                           | Healthy Subjects              | At steady state, following multiple oral doses of 5 mg to 20 mg once daily. <a href="#">[7]</a>                                                                                       |
| Plasma Metabolic Ratio        | ≤ 4%                                | Healthy Subjects              | Ratio of Lu AA39835 AUC to vortioxetine AUC. <a href="#">[1]</a>                                                                                                                      |
| Pharmacokinetics              | Linear                              | Healthy Subjects              | Observed at steady state over a dose range of 5 mg to 20 mg once daily. <a href="#">[7]</a>                                                                                           |
| Plasma Concentrations         | Low                                 | Healthy Japanese Adults       | Plasma concentrations were low across different dose groups. <a href="#">[5]</a>                                                                                                      |
| Quantification                | Often Below Limit of Quantification | Child and Adolescent Patients | In a study with pediatric patients, over 50% of plasma concentrations were below the lower limit of quantification, precluding detailed pharmacokinetic analysis. <a href="#">[6]</a> |

## Experimental Protocols

### Quantification of Lu AA39835 in Plasma

This protocol outlines a general method for the determination of Lu AA39835 plasma concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on methods described for vortioxetine and its metabolites.[\[1\]](#)

**Objective:** To accurately measure the concentration of Lu AA39835 in plasma samples.

**Materials:**

- Human plasma samples (collected in EDTA-containing tubes)[\[5\]](#)
- Lu AA39835 reference standard
- Internal standard (e.g., <sup>13</sup>C-labeled analog of Lu AA39835)[\[1\]](#)
- Liquid-liquid extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)
- High-performance liquid chromatography (HPLC) system
- Tandem mass spectrometer (MS/MS)
- Analytical column (e.g., CAPCELL PAK SCX UG80)[\[5\]](#)

**Procedure:**

- Sample Preparation (Liquid-Liquid Extraction):
  1. Thaw plasma samples at room temperature.
  2. To a 1.5 mL microcentrifuge tube, add 200  $\mu$ L of plasma.
  3. Add 20  $\mu$ L of internal standard solution.
  4. Add 800  $\mu$ L of extraction solvent.
  5. Vortex for 10 minutes.
  6. Centrifuge at 10,000  $\times$  g for 5 minutes.
  7. Transfer the organic layer to a new tube.

8. Evaporate the solvent under a gentle stream of nitrogen at 40°C.
9. Reconstitute the residue in 100 µL of mobile phase.

- LC-MS/MS Analysis:
  1. Inject the reconstituted sample into the HPLC system.
  2. Separate the analytes using a suitable gradient elution on the analytical column.[\[5\]](#)
  3. Detect the eluting compounds using the tandem mass spectrometer in positive ion mode.  
[\[1\]](#)
  4. Monitor specific precursor-to-product ion transitions for Lu AA39835 and the internal standard.
- Data Analysis:
  1. Construct a calibration curve using the peak area ratios of Lu AA39835 to the internal standard from spiked plasma standards.
  2. Determine the concentration of Lu AA39835 in the unknown samples by interpolating their peak area ratios from the calibration curve. The linear range for Lu AA39835 has been reported as 0.04 to 40 ng/mL.[\[1\]](#)

## Non-Compartmental Pharmacokinetic Analysis

Objective: To determine key pharmacokinetic parameters of Lu AA39835 from plasma concentration-time data.

Methodology:

- Collect serial blood samples at predefined time points following administration of vortioxetine.
- Analyze the plasma samples for Lu AA39835 concentrations using the protocol described above.

- Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis on the resulting concentration-time data.
- Calculate the following parameters:
  - Cmax: Maximum observed plasma concentration.
  - Tmax: Time to reach Cmax.
  - AUC (Area Under the Curve): Total drug exposure over time.
  - t<sup>1/2</sup> (Half-life): Time for the plasma concentration to decrease by half.
  - CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit time, adjusted for bioavailability.
  - Vz/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma, adjusted for bioavailability.

## Visualizations

### Vortioxetine Metabolism to Lu AA39835



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of vortioxetine to its active metabolite Lu AA39835.

## Experimental Workflow for Pharmacokinetic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for determining the pharmacokinetic parameters of Lu AA39835.

## Conclusion

While Lu AA39835 is a minor metabolite of vortioxetine with limited expected clinical impact, its characterization is essential for a complete understanding of vortioxetine's disposition. The low plasma concentrations of Lu AA39835 present analytical challenges, often requiring highly sensitive bioanalytical methods for accurate quantification. The protocols and data presented here provide a framework for incorporating Lu AA39835 into pharmacokinetic models, contributing to a more comprehensive evaluation of vortioxetine's overall pharmacokinetic and

pharmacodynamic profile. Future research could focus on developing more sensitive analytical methods to better characterize the pharmacokinetics of Lu AA39835, particularly in special populations.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacokinetic Drug Interactions Involving Vortioxetine (Lu AA21004), a Multimodal Antidepressant | [springermedizin.de](#) [springermedizin.de]
- 2. Drug interactions with vortioxetine, a new multimodal antidepressant | [Rivista di Psichiatria](#) [rivistadipsichiatria.it]
- 3. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vortioxetine - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics, Safety, and Tolerability of Vortioxetine Following Single- and Multiple-Dose Administration in Healthy Japanese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [lundbeck.com](#) [lundbeck.com]
- 7. [accessdata.fda.gov](#) [accessdata.fda.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Lu AA39835 in Pharmacokinetic Modeling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12398737#application-of-lu-aa39835-in-pharmacokinetic-modeling>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)